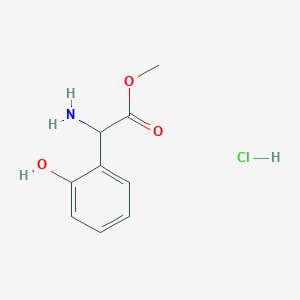

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

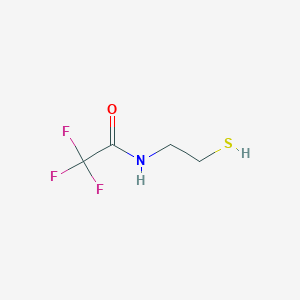

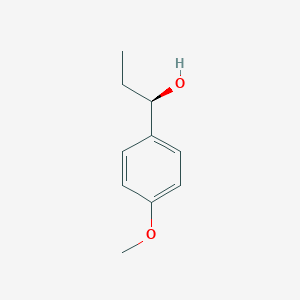

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride is a complex chemical compound with various potential applications in scientific research. It is a derivative of Benzeneacetic acid, which has the molecular formula C8H8O2 and a molecular weight of 136.1479 .

Physical And Chemical Properties Analysis

Benzeneacetic acid has a molecular weight of 136.1479 . It has a boiling point of 538.7 K and a fusion temperature range from 348.05 K to 350 K . The enthalpy of vaporization is 79.1 ± 0.3 kJ/mol and the enthalpy of sublimation is 93.5 ± 0.3 kJ/mol . The properties of the a-aMino-2-hydroxy-, Methyl ester, hydrochloride variant could differ and would need to be determined experimentally.Aplicaciones Científicas De Investigación

1. Kinetics and Mechanism of Hydrolysis

The study of cyclopentolate hydrochloride, an ester of substituted benzeneacetic acid, revealed insights into the kinetics and mechanism of its hydrolysis in alkaline solutions. This research used HPLC assay to investigate the degradation, identifying phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The findings suggest a parallel degradation scheme with both products forming simultaneously, which is crucial for understanding the stability and decomposition of similar compounds (Roy, 1995).

2. Synthesis of α-Amino Acids

A one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester has been developed for preparing protected α-amino acids. This method, utilizing benzyloxyamine and an alkyl radical, demonstrates a novel approach for α-amino acid synthesis via carbon–carbon bond formation. This innovative technique is significant for amino acid production in pharmaceutical and biochemical research (Miyabe et al., 1998).

3. Structural Analysis and Synthesis

The X-ray structure determination of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, provided crucial insights into its stereochemistry. Such structural analyses are fundamental in the development and understanding of pharmaceutical compounds, showcasing the importance of detailed molecular characterization in scientific research (Nakamura et al., 1976).

4. Stability Studies

Research on the aqueous stability of cyclopentolate hydrochloride (Cy.HCl) has shown that cyclodextrins significantly stabilize Cy against hydrolysis. This study is crucial for developing stable pharmaceutical formulations and understanding the interactions between cyclodextrins and other compounds (Roy, 1996).

5. Chemical Synthesis and Medicinal Chemistry

The efficient synthesis of various substituted amino acid derivatives using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent highlights the role of this chemical in peptide synthesis. Such methodologies are vital in medicinal chemistry for producing diverse and complex biochemical compounds (Brunel et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIJDPTQHVHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)